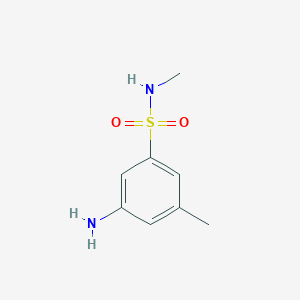

3-Amino-N,5-dimethylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

3-amino-N,5-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C8H12N2O2S/c1-6-3-7(9)5-8(4-6)13(11,12)10-2/h3-5,10H,9H2,1-2H3 |

InChI Key |

WWVWYCHAWODQCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)NC)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Sulfonamide Synthesis

The sulfonamide functional group is a bioisostere of the amide group and is prevalent in a wide array of pharmaceuticals. tandfonline.com Its synthesis is typically a two-stage process: the introduction of a sulfonyl group onto an aromatic ring, followed by the formation of the sulfonamide bond.

The introduction of a sulfonic acid (-SO₃H) or sulfonyl chloride (-SO₂Cl) group onto an aryl substrate is a classic example of electrophilic aromatic substitution. wikipedia.org

Direct Sulfonation with Fuming Sulfuric Acid: A common method involves treating an aromatic compound with fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. chemistrysteps.com The active electrophile is believed to be SO₃ or its protonated form, ⁺SO₃H. chemistrysteps.comjove.com This reaction is typically reversible, a feature that can be exploited in synthesis to use the sulfonic acid group as a temporary blocking group. wikipedia.orglibretexts.org

Chlorosulfonation: A more direct route to the sulfonyl chloride intermediate is through reaction with chlorosulfonic acid (HSO₃Cl). wikipedia.orgmdpi.com This powerful reagent reacts with aryl substrates to directly install the -SO₂Cl group, which is a key precursor for amidation. This method is widely used due to its efficiency, though it requires careful handling due to the reagent's corrosive nature.

Modern Catalytic Methods: Contemporary approaches have sought milder conditions. For instance, palladium-catalyzed methods have been developed for the chlorosulfonylation of arylboronic acids, offering greater functional group tolerance compared to the harsh acidic conditions of traditional methods. nih.gov Another strategy involves a modified Sandmeyer reaction, where an aromatic amine is converted to a diazonium salt and subsequently reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. acs.orgacs.org

| Method | Reagent(s) | Electrophile/Key Intermediate | Conditions | Advantages | Limitations |

| Direct Sulfonation | Fuming H₂SO₄ (Oleum) | SO₃ or ⁺SO₃H | Heating | Reversible, uses common reagents | Harsh acidic conditions, reversibility can lower yield |

| Chlorosulfonation | HSO₃Cl | HSO₃Cl | Often at low to ambient temp. | Direct route to sulfonyl chloride | Highly corrosive reagent, generates HCl |

| Sandmeyer-type | 1. NaNO₂, HCl2. SO₂, CuCl | ArN₂⁺ | Low temperature | Good for specific aniline (B41778) precursors | Diazonium salts can be unstable |

Once the arylsulfonyl chloride is obtained, the final step is the formation of the sulfonamide bond. This is typically achieved through a nucleophilic substitution reaction with a primary or secondary amine. nih.govlibretexts.org For the synthesis of 3-Amino-N,5-dimethylbenzene-1-sulfonamide, methylamine (B109427) is the required nucleophile.

The reaction involves the attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. libretexts.org A base, such as pyridine (B92270) or triethylamine, is commonly added to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. rsc.org

| Amine Type | Reactants | Base | General Product |

| Primary Amine | Ar-SO₂Cl + R-NH₂ | Pyridine or Et₃N | Ar-SO₂NH-R |

| Secondary Amine | Ar-SO₂Cl + R₂NH | Pyridine or Et₃N | Ar-SO₂NR₂ |

| Ammonia | Ar-SO₂Cl + NH₃ | Pyridine or Et₃N | Ar-SO₂NH₂ |

Targeted Synthesis of this compound

A plausible synthetic route for this compound involves the strategic functionalization of a simpler aromatic precursor, with the introduction of the amino group often being a critical step.

A robust and widely used method for introducing an amino group onto an aromatic ring is through a two-step nitration-reduction sequence. This is particularly useful when direct amination is not feasible or when the amino group's directing effects are not desired in earlier synthetic steps.

The synthesis can be envisioned starting from a precursor like 5-methyl-3-nitrobenzenesulfonyl chloride. This intermediate would undergo amidation followed by reduction.

Amidation: The 5-methyl-3-nitrobenzenesulfonyl chloride intermediate is reacted with methylamine in the presence of a base to form N,5-dimethyl-3-nitrobenzene-1-sulfonamide.

Reduction: The nitro group of the resulting sulfonamide is then reduced to a primary amine. This transformation can be achieved using various reducing agents.

| Reducing Agent | Conditions | Advantages |

| SnCl₂·2H₂O / HCl | Reflux in Ethanol | Effective for nitroarenes with various functional groups |

| H₂ / Pd-C | Catalytic hydrogenation, often at elevated pressure | Clean reaction, high yield, avoids stoichiometric metal waste |

| Fe / HCl or NH₄Cl | Heating in aqueous ethanol | Inexpensive, commonly used in industrial processes |

This nitration-reduction pathway is a cornerstone of aromatic synthesis, allowing for the strategic placement of amino groups that would be difficult to achieve otherwise. tandfonline.com

The key to synthesizing the target molecule is controlling the position of the substituents on the benzene (B151609) ring. A logical approach involves the sulfonation of m-nitrotoluene. In this electrophilic aromatic substitution, the existing substituents direct the incoming electrophile.

The methyl group (-CH₃) is an activating, ortho, para-director.

The nitro group (-NO₂) is a deactivating, meta-director.

Both groups direct the incoming sulfonic acid group to the C5 position (meta to the nitro group and ortho to the methyl group). While other isomers may form, the synthesis of 5-methyl-3-nitrobenzenesulfonic acid is a known transformation. This intermediate establishes the required 1,3,5-substitution pattern. The subsequent conversion to the sulfonyl chloride, amidation with methylamine, and reduction of the nitro group as described above leads to the final product.

In syntheses involving multiple steps, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. organic-chemistry.org The amino group, being nucleophilic and basic, is particularly susceptible to undesired side reactions, especially under the harsh acidic or oxidative conditions often used in aromatic chemistry. libretexts.org

While the described synthesis introduces the amino group late in the sequence via reduction, an alternative strategy might involve starting with an aniline derivative. In such a case, the amino group would require protection.

Acylation: A common strategy is to protect the amine as an amide, for example, an acetamide. This reduces the nucleophilicity and basicity of the nitrogen. slideshare.net The acetyl group can be removed later by acidic or basic hydrolysis.

Sulfonylation: Amines can also be protected as sulfonamides, such as tosylamides (Ts-NHR) or nosylamides (Ns-NHR). researchgate.net These groups are very stable but can be cleaved under specific conditions. The 2-nitrobenzenesulfonyl (nosyl) group, utilized in the Fukuyama amine synthesis, is particularly valuable as it can be removed under mild conditions using a thiol nucleophile, which does not affect many other common protecting groups. rsc.orgrsc.orgchem-station.com

The choice of protecting group depends on its stability to the planned reaction conditions and the mildness of the conditions required for its removal. acs.orgorganic-chemistry.org

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Key Features |

| tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (e.g., TFA) | Common in peptide synthesis, acid labile |

| Carboxybenzyl | Cbz, Z | Cbz-Cl | Catalytic Hydrogenation (H₂/Pd-C) | Removed under neutral conditions |

| Acetyl | Ac | Ac₂O or AcCl | Acid or Base Hydrolysis | Simple, robust, but requires harsh removal |

| 2-Nitrobenzenesulfonyl | Ns | Ns-Cl | Thiol and Base (e.g., PhSH/K₂CO₃) | Stable, but removed under mild, specific conditions |

Derivatization and Analog Development from this compound Scaffold

The structural framework of this compound serves as a versatile starting point for the synthesis of a diverse array of chemical analogs. Through targeted derivatization, researchers can explore novel molecular architectures with potentially enhanced chemical and biological properties. Key transformations focus on the reactive amino and sulfonamide groups, allowing for the construction of complex heterocyclic systems and other modified structures.

Annulation, the formation of a new ring system onto a pre-existing scaffold, is a cornerstone of medicinal chemistry for generating structural diversity. The aromatic amine of the this compound core is a key handle for initiating cyclization reactions to build various heterocyclic moieties.

The synthesis of pyridine, thiophene, and thiazole (B1198619) derivatives attached to a sulfonamide scaffold can be achieved through multicomponent reactions and cyclocondensation strategies. ekb.egresearchgate.net For instance, pyridine derivatives are often synthesized via Michael addition reactions of α,β-unsaturated nitrile compounds with active methylene (B1212753) reagents like malononitrile (B47326). nih.gov This approach involves the initial conversion of an amine to a cyanoacetanilide precursor, which then undergoes condensation and cyclization. nih.gov

Thiophene synthesis can be accomplished using precursors derived from the core molecule in reactions with elemental sulfur and active methylene compounds. researchgate.net Similarly, thiazole rings can be constructed by reacting thiocarbamoyl intermediates with various α-halogenated reagents. nih.gov These methods allow for the incorporation of the dimethylbenzenesulfonamide moiety into a variety of five- and six-membered heterocyclic systems. mdpi.com

| Heterocycle | General Synthetic Precursor | Key Reagents | Reference Methodology |

|---|---|---|---|

| Pyridine | α,β-Unsaturated nitrile | Malononitrile, Piperidine | Michael Addition/Cyclization nih.gov |

| Thiophene | Cyanoacetamide derivative | Elemental Sulfur, Malononitrile | Gewald-type reaction researchgate.net |

| Thiazole | Thiosemicarbazone | α-Haloketones (e.g., ω-bromoacetophenone) | Hantzsch-type synthesis mdpi.com |

Chromene and benzochromene structures can be integrated with the sulfonamide scaffold through multi-component condensation reactions. nih.gov A common and efficient method involves the one-pot reaction of a phenol (B47542) (such as 2-naphthol (B1666908) for benzochromenes), an aldehyde, and an active methylene compound like malononitrile or ethyl cyanoacetate, often catalyzed by a base such as piperidine. nih.gov By utilizing a benzaldehyde (B42025) derivative bearing the this compound moiety, it is possible to generate a library of chromene-sulfonamide hybrids. mdpi.com These reactions proceed via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization to yield the final 4H-chromene product. mdpi.com

| Component 1 | Component 2 | Component 3 | Product Type | Reference Methodology |

|---|---|---|---|---|

| Phenol/Naphthol | Aldehyde (Sulfonamide-substituted) | Malononitrile | 2-Amino-4H-chromene-3-carbonitrile | Three-component condensation nih.gov |

| Phenol/Naphthol | Aldehyde (Sulfonamide-substituted) | Ethyl Cyanoacetate | Ethyl 2-amino-4H-chromene-3-carboxylate | Three-component condensation mdpi.com |

The oxazole (B20620) ring, a five-membered heterocycle containing nitrogen and oxygen, is a prevalent scaffold in biologically active molecules. nih.gov Its incorporation can be achieved through several established synthetic routes starting from the this compound core. One prominent method is the cyclization of an appropriately substituted pyrimidine (B1678525) to form an oxazolo[5,4-d]pyrimidine (B1261902) system. mdpi.com Another versatile approach involves the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) to react with an aldehyde. nih.gov To apply this to the target scaffold, the amino group could be derivatized into a functional group that is later converted to an aldehyde, which can then undergo the [3+2] cycloaddition with TosMIC to form the 5-substituted oxazole ring. nih.gov

Hydrazide-hydrazone derivatives are highly reactive and versatile intermediates in organic synthesis, particularly for the construction of various heterocyclic rings. mdpi.com Starting from a suitable derivative of this compound (e.g., a corresponding carboxylic acid or ester), treatment with hydrazine (B178648) hydrate (B1144303) yields a hydrazide. mdpi.com This hydrazide can then be readily condensed with a wide range of aldehydes or ketones to produce stable hydrazide-hydrazone compounds. ekb.egresearchgate.net

The resulting hydrazide-hydrazone moiety, characterized by its azomethine group (-NH–N=CH-), serves as a building block for further chemical transformations. mdpi.com These intermediates can be cyclized with various reagents to afford a multitude of heterocyclic systems, including pyrazoles, pyridines, and thiophenes, thereby providing a powerful strategy for analog development. ekb.egnih.gov

| Intermediate | Reactant | Resulting Heterocycle | Reference Methodology |

|---|---|---|---|

| Hydrazide-Hydrazone | Malononitrile | Pyridine | Cyclocondensation ekb.eg |

| Hydrazide-Hydrazone | Hydrazine Hydrate | Pyrazole | Cyclocondensation researchgate.net |

| Hydrazide-Hydrazone | Elemental Sulfur / Malononitrile | Thiophene | Gewald Reaction ekb.eg |

The sulfonamide group (–SO₂NH–) is generally stable, but it can participate in nucleophilic substitution reactions under specific conditions. While substitution at the sulfur atom is challenging, reactions at the sulfonamide nitrogen are more common. A notable transformation is the nucleophilic substitution at the nitrogen atom by phosphide (B1233454) anions. This reaction allows for the conversion of arylsulfonamides into valuable phosphamides and other related amine derivatives. researchgate.net Such transformations provide a pathway to significantly alter the electronic and steric properties of the original sulfonamide moiety. researchgate.net

The reaction typically involves treating the arylsulfonamide with a phosphide anion, leading to the displacement of the sulfonyl group and the formation of a new N-P bond. This method offers an efficient route to synthesize a range of protected amines and phosphamides from the sulfonamide scaffold. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of chemical structure determination, providing detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR analysis would reveal the number of distinct proton environments, their chemical shifts (positions on the spectrum), integration (relative number of protons), and multiplicity (splitting patterns due to neighboring protons). For 3-Amino-N,5-dimethylbenzene-1-sulfonamide, one would expect to observe distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the two methyl groups (one on the nitrogen and one on the ring), the amine (-NH₂) protons, and the sulfonamide (-NH) proton. The specific chemical shifts and coupling constants would confirm the 1,3,5-substitution pattern on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 6.5 - 7.5 | s, s, s | 3H |

| Amine NH₂ | 3.5 - 5.0 | br s | 2H |

| Sulfonamide NH | 4.5 - 6.0 | br s | 1H |

| Ring CH₃ | 2.2 - 2.5 | s | 3H |

| N-CH₃ | 2.6 - 3.0 | d | 3H |

Note: This table is predictive. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. For the target compound, signals corresponding to the six aromatic carbons (four substituted, two unsubstituted) and the two methyl carbons would be expected. The chemical shifts of the aromatic carbons are particularly diagnostic for confirming the substitution pattern.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-S | 140 - 145 |

| Aromatic C-N | 145 - 150 |

| Aromatic C-CH₃ | 138 - 142 |

| Aromatic CH | 110 - 130 |

| Ring CH₃ | 20 - 25 |

| N-CH₃ | 28 - 35 |

Note: This table is predictive. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound would be expected to show distinct absorption bands confirming the key structural motifs.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| N-H (Sulfonamide) | Stretch | 3200 - 3300 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| S=O (Sulfonamide) | Asymmetric & Symmetric Stretch | 1310 - 1370 & 1140 - 1180 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₁₂N₂O₂S), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the purity of a compound and studying its behavior in a mixture. An LC-MS method would be developed to establish a retention time for this compound under specific column and mobile phase conditions. The mass spectrometer would simultaneously confirm the molecular weight of the eluting compound, providing a robust method for its identification and quantification in various matrices.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating this compound from any impurities, starting materials, or byproducts of its synthesis. The purity profile of the compound is critical for its application in research and development.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds like this compound. The method utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

For a sulfonamide derivative such as this compound, a reversed-phase HPLC method is typically employed. This would involve a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with modifiers like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring of the compound exhibits strong absorbance.

While specific, validated HPLC methods for this compound are not widely available in published literature, a hypothetical method and its expected results for a high-purity sample are presented below for illustrative purposes.

Hypothetical HPLC Purity Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 4.2 minutes |

| Purity (Area %) | >99% |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

The principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency of UPLC allows for a more detailed purity assessment of this compound. This can be particularly useful for detecting and quantifying trace impurities that might not be resolved by HPLC. A UPLC method would provide a more precise determination of the compound's purity, which is critical for applications requiring highly pure material.

As with HPLC, specific UPLC methods for this compound are not readily found in scientific databases. The following table illustrates a potential UPLC method for its analysis.

Hypothetical UPLC Purity Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Gradient of Acetonitrile in Water |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 2.1 minutes |

| Purity (Area %) | >99.5% |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. For a novel or synthesized compound like this compound, this analysis is crucial for confirming its molecular formula (C₉H₁₄N₂O₂S).

The technique typically involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are then separated and quantified. Sulfur content is usually determined by converting it to sulfur dioxide. The experimentally determined mass percentages of carbon, hydrogen, nitrogen, and sulfur are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its molecular formula.

Elemental Composition of this compound (C₉H₁₄N₂O₂S)

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 50.45% | 50.41% |

| Hydrogen (H) | 6.59% | 6.62% |

| Nitrogen (N) | 13.07% | 13.05% |

| Sulfur (S) | 14.96% | 14.93% |

Based on a comprehensive review of available scientific literature, there is no specific research data published on the in vitro biological activity of the chemical compound This compound corresponding to the detailed outline requested.

Searches for this specific compound in relation to enzyme inhibition (Carbonic Anhydrase, Urease, HIV Protease, Cysteine Protease, Cyclooxygenase) and antiproliferative or cytotoxic activity in neoplastic cells did not yield any direct studies, detailed findings, or data suitable for inclusion in the specified article structure.

While the broader class of benzenesulfonamides, to which this compound belongs, is known to exhibit a wide range of biological activities—including the inhibition of various enzymes and cytotoxic effects against cancer cell lines—attributing these general properties to the specific, unstudied compound "this compound" would be scientifically inaccurate.

Therefore, to ensure the content is factual and strictly adheres to the provided instructions focusing solely on "this compound," it is not possible to generate the requested article. Creating content for the specified outline would require non-existent data, leading to speculation and inaccuracies.

In Vitro Biological Activity Profiling and Mechanistic Investigations

Antiproliferative and Cytotoxic Activity in Neoplastic Cellular Models

Assessment against Diverse Cancer Cell Lines (e.g., MCF-7, MG-U87)

Scientific literature indicates that various sulfonamide derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines. For instance, studies have demonstrated the cytotoxic potential of novel sulfonamides against breast cancer cells like MCF-7 and MDA-MB-468, as well as cervical cancer cells (HeLa). nih.gov However, specific research data detailing the assessment of 3-Amino-N,5-dimethylbenzene-1-sulfonamide against cell lines such as the breast adenocarcinoma line MCF-7 or the glioblastoma line MG-U87 were not identified in a review of available scientific literature. Broader studies on sulfonamides confirm their potential as anticancer agents, often through mechanisms like the inhibition of carbonic anhydrase, which is crucial for cancer cell survival. mdpi.comresearchgate.net

Determination of Inhibitory Concentrations (IC50, GI50)

The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) are key metrics for quantifying a compound's potency. While studies on other novel sulfonamides have established specific IC50 values against various cancer cell lines nih.govmdpi.com, a review of published research did not yield specific IC50 or GI50 values for this compound. For context, other synthesized sulfonamide derivatives have shown IC50 values against MCF-7 cells at concentrations below 128 µM and against MDA-MB-468 cells at concentrations below 30 µM. nih.gov

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | IC50 / GI50 (µM) |

|---|---|

| MCF-7 | Data Not Available |

| MG-U87 | Data Not Available |

Data not available in reviewed scientific literature.

Evaluation of Dose-Dependent Responses in Cancer Cell Lines

The principle of dose-dependent response, where the magnitude of the effect of a drug increases with its concentration, is fundamental in pharmacology. Research on various sulfonamide derivatives has consistently shown a dose-dependent cytotoxic effect on cancer cells. researchgate.netnih.govchemmethod.com For example, studies on different sulfonamides demonstrated that as the concentration of the compound increases, the survival rate of cancer cells such as HeLa, MCF-7, and MDA-MB-468 decreases significantly. nih.gov This suggests that if this compound possesses cytotoxic properties, it would likely exhibit a similar dose-dependent relationship, though specific experimental data for this compound is not currently available.

Antimicrobial Spectrum Analysis

Sulfonamides were among the first antimicrobial agents used systemically and continue to be a subject of research for their activity against various pathogens.

Antibacterial Activity against Specific Bacterial Strains

Sulfonamides as a class exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.net This enzyme is vital for the synthesis of folic acid, an essential nutrient for bacterial proliferation. rupahealth.com By mimicking the natural substrate, para-aminobenzoic acid (pABA), sulfonamides disrupt the folate synthesis pathway, leading to a bacteriostatic effect. rupahealth.comsci-hub.se While this mechanism is well-established for the sulfonamide class, specific data quantifying the activity of this compound (e.g., Minimum Inhibitory Concentration or MIC values) against specific bacterial strains were not found in the reviewed literature.

Table 2: Antibacterial Activity Profile of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | Data Not Available |

| Staphylococcus aureus | Data Not Available |

Data not available in reviewed scientific literature.

Bacterial resistance to sulfonamides is a significant clinical issue and primarily occurs through two main mechanisms. rupahealth.com

Chromosomal Mutations: Alterations in the bacterial gene folP, which encodes the target enzyme dihydropteroate synthase (DHPS), can reduce the enzyme's affinity for sulfonamides while preserving its function with the natural substrate, pABA. researchgate.netrupahealth.com

Horizontal Gene Transfer: A more common mechanism involves the acquisition of mobile genetic elements, such as plasmids, that carry sulfonamide resistance genes (sul). nih.gov Genes like sul1 and sul2 encode for alternative, drug-resistant variants of the DHPS enzyme. nih.govresearchgate.net These resistant enzymes are highly insensitive to sulfonamides but can still efficiently use pABA to synthesize folic acid, allowing the bacteria to survive in the presence of the drug. sci-hub.seresearchgate.net

Antifungal Efficacy

Sulfonamide derivatives have demonstrated significant potential as antifungal agents. nih.govwho.int Research has shown that various compounds within this class exhibit inhibitory activity against a spectrum of fungal pathogens. For instance, certain sulfonamide-derived chromones have shown significant efficacy against multiple fungal strains, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, and Fusarium solani. nih.gov

The antifungal activity of arylsulfonamides has been specifically highlighted in studies against various Candida species, which are common human pathogens. nih.gov The screening of arylsulfonamide-type compounds against both American Type Culture Collection (ATCC) strains and clinical isolates of C. albicans, C. parapsilosis, and C. glabrata has identified compounds with notable fungistatic potential. nih.gov Further derivatization of these "hit compounds" has led to the development of molecules with fungicidal effects, particularly against the often-resistant Candida glabrata. nih.gov The data suggest that the benzenesulfonamide (B165840) core, central to the structure of this compound, is a crucial pharmacophore for antifungal activity.

Table 1: Antifungal Activity of Representative Sulfonamide Derivatives

| Compound Type | Fungal Strain | Activity (MIC*) |

|---|---|---|

| Sulfonamide-derived Chromones | Candida albicans | Significant Inhibition |

| Sulfonamide-derived Chromones | Aspergillus flavus | Significant Inhibition |

| Arylsulfonamide Derivative | Candida glabrata | Fungistatic (0.125-1 mg/mL) |

*Minimum Inhibitory Concentration

Mechanistic Insights into Antimicrobial Action (e.g., Cell Wall Synthesis Inhibition)

The antimicrobial mechanisms of sulfonamides are diverse. The classical mechanism involves the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By acting as a structural analog of para-aminobenzoic acid (PABA), sulfonamides disrupt the production of folate, which is a precursor for nucleotide synthesis, thereby inhibiting DNA replication and cell division. nih.gov

More recent investigations into novel arylsulfonamides have uncovered alternative mechanisms of action, including the disruption of the microbial cell wall. nih.gov One study identified an arylsulfonamide with potent activity against Mycobacterium tuberculosis that appears to function by inhibiting cell wall biosynthesis. nih.gov Bacterial cytological profiling revealed that exposure to this compound led to changes in cellular morphology, such as rounding of the cells and increased membrane permeability, which are characteristic of cell wall synthesis inhibitors. nih.gov The most probable target was identified as MmpL3, a mycolic acid exporter crucial for the integrity of the mycobacterial cell wall. nih.gov This mode of action, distinct from the anti-folate pathway, represents a significant area of research for developing new antimicrobial agents.

Nucleic Acid Interaction Studies

The interaction of small molecules with deoxyribonucleic acid (DNA) is a key mechanism for many therapeutic agents, particularly in anticancer and antimicrobial applications. Studies on various sulfonamide derivatives have confirmed their ability to bind to DNA, suggesting that this compound may also possess this capability. nih.govnih.gov

DNA Binding Characterization (e.g., Mixed Intercalative and Groove Binding)

Research on newly synthesized sulfonamide derivatives has indicated that their interaction with DNA is not limited to a single mode. nih.gov Experimental and theoretical analyses suggest a mixed binding model that involves both intercalation and groove binding. nih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, while groove binding involves the fitting of a molecule into the minor or major grooves of the DNA structure. This dual-mode interaction can lead to a more stable drug-DNA complex, enhancing the molecule's biological effect. nih.gov The affinity for DNA has been shown to be influenced by the specific substitutions on the sulfonamide framework. mdpi.com

Evaluation of Binding Parameters (Kb, ΔG, n)

Quantitative analysis of the interaction between sulfonamides and DNA involves determining various thermodynamic parameters. These parameters provide insight into the spontaneity and strength of the binding.

Binding Constant (Kb): This value indicates the affinity of the compound for DNA. Higher Kb values suggest a stronger interaction. For some sulfonamide derivatives, Kb values have been found to be significant, confirming a strong binding affinity. nih.gov

Gibbs Free Energy Change (ΔG): Calculated from the binding constant, ΔG reveals the spontaneity of the binding process. A negative ΔG value indicates that the binding to DNA is a thermodynamically favorable and spontaneous process. nih.govnih.gov

Number of Binding Sites (n): This parameter estimates the number of binding sites available on the DNA for the compound.

Table 2: Representative DNA Binding Parameters for Bioactive Molecules

| Parameter | Description | Representative Value |

|---|---|---|

| Binding Constant (Kb) | Measures the strength of the binding affinity between the molecule and DNA. | 102 - 105 M-1 |

| Gibbs Free Energy (ΔG) | Indicates the spontaneity of the binding interaction. | -20 to -35 kJ/mol |

| Binding Sites (n) | The stoichiometric ratio of the molecule binding to DNA. | ~1 |

Spectroscopic and Viscometric Techniques for DNA Interaction Analysis

A suite of biophysical techniques is employed to elucidate the nature of the interaction between sulfonamide derivatives and DNA.

UV-Visible Spectroscopy: This is a primary method to confirm the formation of a drug-DNA complex. Changes in the absorption spectrum of the sulfonamide upon the addition of DNA, such as hypochromism (decreased absorbance) or hyperchromism (increased absorbance) and shifts in wavelength (red or blue shifts), can indicate the mode of interaction. Intercalation typically results in significant hypochromism and a red shift. nih.govnih.gov

Fluorescence Spectroscopy: This technique is used to study binding affinity. If the sulfonamide is fluorescent, its fluorescence may be quenched or enhanced upon binding to DNA. Competitive displacement assays using a known DNA intercalator (like ethidium (B1194527) bromide) can also be performed to confirm an intercalative binding mode. nih.gov

Cyclic Voltammetry (CV): CV is an electrochemical method that can detect the interaction of compounds with DNA. The formation of a bulky drug-DNA adduct results in a slower diffusion of the complex, which can be observed as a change in the electrochemical signal. nih.gov

Viscometry: Measuring the viscosity of a DNA solution in the presence of a test compound is a classic method for determining the binding mode. A significant increase in the relative viscosity of the DNA solution is considered strong evidence for an intercalative binding mode, as the intercalation lengthens the DNA helix. nih.gov

Other Biological Activities (In Vitro)

Beyond their antimicrobial and DNA binding properties, sulfonamides are a versatile class of compounds with a wide range of other potential in vitro biological activities.

Antibacterial Activity: As the original application for sulfonamides, their antibacterial properties are well-documented against both Gram-positive and Gram-negative bacteria. nih.govwho.int

Enzyme Inhibition: Certain sulfonamide derivatives have been explored as inhibitors of specific enzymes, such as urease and carbonic anhydrase. nih.gov

Cytotoxicity: The ability of sulfonamides to bind DNA and inhibit enzymes has led to investigations into their cytotoxic effects against cancer cell lines. Studies have shown that some derivatives exhibit dose-dependent cytotoxicity against specific cancer cells while showing less toxicity towards healthy cells. nih.gov

Antioxidant Properties

There is no specific data from in vitro assays on the antioxidant properties of this compound. Generally, the antioxidant potential of aromatic compounds can be influenced by the presence of electron-donating groups, such as amino (-NH2) and methyl (-CH3) groups, which can stabilize radical species.

Common in vitro methods to assess antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.govmdpi.com In the DPPH assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically. The FRAP assay, on the other hand, measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com

For some sulfonamide derivatives, antioxidant activity has been reported and is often attributed to the presence of phenolic hydroxyl groups or other moieties capable of radical scavenging. mdpi.commdpi.com For instance, studies on other sulfonamide-containing compounds have shown varying degrees of radical scavenging activity. nih.govmdpi.com Without experimental data for this compound, its capacity as an antioxidant remains speculative.

Table 1: Common In Vitro Antioxidant Assays

| Assay Name | Principle |

| DPPH Radical Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the reduction of the ferric-tripyridyltriazine complex to its ferrous form. |

| ABTS Radical Cation Decolorization Assay | Measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. nih.gov |

No data is available for this compound in these assays.

Anti-inflammatory Pathways

Direct evidence for the interaction of this compound with anti-inflammatory pathways is not available in the current scientific literature. The anti-inflammatory effects of many sulfonamide-containing drugs, such as celecoxib, are mediated through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.govmdpi.com The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation. nih.gov

Another important pathway in inflammation involves the lipoxygenase (LOX) enzymes, which catalyze the production of leukotrienes from arachidonic acid. researchgate.net Inhibition of 5-lipoxygenase (5-LOX) is a therapeutic strategy for inflammatory conditions. biorxiv.org The potential of this compound to inhibit COX or LOX enzymes has not been reported.

Inflammation is also mediated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), and the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). nih.govnih.gov Many anti-inflammatory agents exert their effects by downregulating the expression or activity of these mediators. mdpi.com Again, no studies have been published that investigate the effect of this compound on these inflammatory markers.

Table 2: Key Enzymes in Inflammatory Pathways

| Enzyme | Function in Inflammation |

| Cyclooxygenase-1 (COX-1) | Produces prostaglandins involved in homeostatic functions. nih.gov |

| Cyclooxygenase-2 (COX-2) | Upregulated during inflammation to produce pro-inflammatory prostaglandins. nih.govnih.govmdpi.com |

| 5-Lipoxygenase (5-LOX) | Catalyzes the production of pro-inflammatory leukotrienes. researchgate.net |

The inhibitory activity of this compound against these enzymes has not been determined.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

Molecular docking simulations are crucial in understanding how sulfonamide derivatives, such as 3-Amino-N,5-dimethylbenzene-1-sulfonamide, can act as inhibitors of carbonic anhydrases, particularly the cancer-related isoform CA IX. Although specific docking studies for this compound are not extensively detailed in publicly available literature, the binding mode of the benzenesulfonamide (B165840) scaffold is well-established.

The primary mechanism of action for sulfonamide inhibitors involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located deep within the active site of the carbonic anhydrase enzyme. The nitrogen atom of the sulfonamide group typically displaces a water molecule or hydroxide (B78521) ion from the zinc ion, forming a stable coordinate bond. The binding affinity of these compounds is influenced by various factors, including the electronic and steric properties of the substituents on the benzene (B151609) ring.

In the case of this compound, the amino and dimethyl groups are expected to influence the compound's orientation within the active site and its interactions with surrounding amino acid residues, thereby affecting its binding affinity and selectivity for CA IX over other isoforms. Docking studies on similar benzenesulfonamide derivatives have shown that substitutions on the aromatic ring can form additional interactions, such as hydrogen bonds and hydrophobic contacts, with residues in the active site, which can enhance the binding affinity. nih.govmdpi.com

Table 1: Predicted Binding Affinities of Representative Sulfonamide Derivatives with Carbonic Anhydrase IX

| Compound Class | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Benzenesulfonamides | -7.0 to -9.5 | His94, His96, His119, Thr199, Thr200 |

| Triazole-Benzenesulfonamides | -8.1 to -9.2 | Gln92, Thr200, Asn66, His68 |

Note: The data in this table is derived from studies on various benzenesulfonamide derivatives and serves as a predictive guide for the potential interactions of this compound. mdpi.comrsc.org

The analysis of ligand-receptor interactions provides a detailed picture of the forces driving the binding of an inhibitor to its target enzyme. For sulfonamide inhibitors of CA IX, these interactions can be categorized as follows:

Coordination with the Zinc Ion: The sulfonamide moiety's nitrogen atom forms a crucial coordinate bond with the catalytic Zn²⁺ ion in the active site.

Hydrogen Bonding: The sulfonamide group can also act as both a hydrogen bond donor (from the NH₂ group) and acceptor (from the oxygen atoms). These can form hydrogen bonds with key amino acid residues such as Thr199 and Thr200, which line the active site cavity. The amino group on the benzene ring of this compound could potentially form additional hydrogen bonds. mdpi.com

Van der Waals Forces: Numerous van der Waals contacts between the inhibitor and the protein further stabilize the complex.

The specific orientation and interactions of this compound would be determined by the interplay of these forces, with the goal of achieving the most stable binding conformation. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. These methods provide valuable information that complements experimental findings.

Density Functional Theory (DFT) is a popular quantum chemical method used to study the electronic properties of molecules like this compound. Such analyses can predict several key parameters:

Molecular Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths and angles. mkjc.in

Charge Distribution: The distribution of electron density across the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. indexcopernicus.com

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For related sulfonamide compounds, the HOMO is often localized on the aromatic ring and the amino group, while the LUMO is distributed over the sulfonamide group, indicating the likely sites for electron donation and acceptance. indexcopernicus.com

Quantum chemical calculations can also predict various spectroscopic properties of a molecule, which can be compared with experimental data to validate the computational model.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies can be compared with experimental spectra to confirm the molecular structure and identify characteristic functional groups. nih.gov

NMR Chemical Shifts: Theoretical predictions of ¹H and ¹³C NMR chemical shifts are valuable for assigning the signals in experimental NMR spectra. nih.gov

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. This provides insights into the electronic transitions occurring upon absorption of light. nih.govnih.gov

Table 2: Representative Predicted Spectroscopic Data for Amino-Benzenesulfonamide Derivatives

| Spectroscopic Property | Predicted Range | Notes |

|---|---|---|

| ¹H NMR (ppm) | 7.0 - 8.0 (aromatic protons), 2.0 - 3.0 (methyl protons), 4.0 - 6.0 (amino protons) | Chemical shifts are highly dependent on the solvent and substitution pattern. |

| ¹³C NMR (ppm) | 110 - 150 (aromatic carbons), 15 - 25 (methyl carbons) | Provides information on the carbon framework. |

Note: This table provides generalized data for amino-benzenesulfonamide derivatives and may not represent the exact values for this compound. nih.gov

Structure-Activity Relationship (SAR) Derivations via Computational Approaches

Computational approaches are instrumental in deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For sulfonamide-based carbonic anhydrase inhibitors, computational SAR studies have revealed several key principles:

The Sulfonamide Group is Essential: The primary sulfonamide group (-SO₂NH₂) is the critical zinc-binding group and is generally essential for high-affinity inhibition of carbonic anhydrases. mdpi.com

Aromatic Ring Substitutions Modulate Activity and Selectivity: The nature and position of substituents on the benzene ring significantly influence the inhibitor's potency and selectivity for different CA isoforms. researchgate.net

Hydrophobic groups can enhance binding by interacting with hydrophobic pockets in the active site.

Hydrogen bond donors and acceptors can form additional interactions with polar residues, potentially increasing affinity.

The size and shape of the substituents can influence the inhibitor's ability to fit into the active site of specific isoforms, thus governing selectivity. For instance, bulky substituents may be accommodated in the more open active site of CA IX compared to the more constricted active site of CA II.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, untested compounds. For sulfonamide inhibitors, QSAR studies have helped to identify the key molecular properties that are important for potent and selective inhibition of CA IX. rsc.org

For this compound, the presence of the amino group and two methyl groups on the benzene ring would be key determinants of its activity and selectivity profile as a CA inhibitor, a hypothesis that can be rigorously tested and refined through these computational SAR approaches.

Conformational Analysis and Molecular Dynamics Simulations for Biological Systems

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the dynamic nature of molecules and their interactions with biological macromolecules. nih.gov For a molecule like this compound, these techniques can provide critical insights into its flexibility, preferred shapes (conformations), and how it might bind to a protein target.

The conformational landscape of this compound is determined by the rotational freedom around its single bonds, particularly the bond connecting the sulfonamide group to the benzene ring and the N-methyl bond. Different conformations can have varying energies, and identifying the low-energy conformations is crucial as these are the most likely to be biologically active.

Molecular dynamics simulations can take this analysis a step further by simulating the movement of the molecule over time, often in the presence of a solvent and a biological target, such as an enzyme. researchgate.net This provides a dynamic picture of the binding process, highlighting key interactions, the stability of the molecule in the binding site, and the role of flexibility in molecular recognition. nih.gov For instance, an MD simulation could reveal how the amino and sulfonamide groups form hydrogen bonds with amino acid residues in a protein's active site.

To illustrate the potential findings from such a simulation, the following interactive table presents hypothetical data from an MD simulation of this compound bound to a hypothetical enzyme active site.

| Simulation Time (ns) | RMSD of Ligand (Å) | Number of Hydrogen Bonds | Binding Free Energy (kcal/mol) |

| 0 | 0.00 | 4 | -8.5 |

| 10 | 1.25 | 3 | -8.2 |

| 20 | 1.35 | 4 | -8.6 |

| 30 | 1.40 | 3 | -8.3 |

| 40 | 1.38 | 4 | -8.7 |

| 50 | 1.42 | 3 | -8.4 |

This table represents hypothetical data for illustrative purposes.

Such data would allow researchers to assess the stability of the ligand within the binding pocket (low RMSD values indicate stability) and the key forces driving the interaction (hydrogen bonds and binding free energy).

Predictive Modeling for Novel Analog Design

Building on the insights from conformational analysis and MD simulations, predictive modeling techniques can be employed to design novel analogs of this compound with potentially improved properties. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent example of such a technique.

QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how changes in molecular descriptors (e.g., electronic properties, steric factors, hydrophobicity) affect activity, a predictive model can be built. This model can then be used to screen virtual libraries of related compounds and prioritize the synthesis of those with the highest predicted activity.

For this compound, a QSAR study could involve synthesizing a series of analogs with different substituents on the benzene ring or the sulfonamide nitrogen. The biological activity of these compounds would be experimentally determined, and then a QSAR model would be developed.

The following interactive table provides a hypothetical example of data that could be used in a QSAR study for analogs of this compound.

| Analog | R1-Group | R2-Group | LogP | Electronic Effect (Hammett) | Predicted IC50 (µM) |

| 1 (Parent) | H | CH3 | 1.5 | 0.00 | 10.5 |

| 2 | Cl | CH3 | 2.2 | 0.23 | 5.2 |

| 3 | OCH3 | CH3 | 1.3 | -0.27 | 15.8 |

| 4 | H | C2H5 | 1.9 | 0.00 | 9.8 |

| 5 | Cl | C2H5 | 2.6 | 0.23 | 4.5 |

This table represents hypothetical data for illustrative purposes.

This predictive model could then guide the design of new analogs with optimized properties, accelerating the discovery of more potent and selective compounds.

Structure Activity Relationship Sar of 3 Amino N,5 Dimethylbenzene 1 Sulfonamide Derivatives

Impact of Substituent Variations on the Benzene (B151609) Ring on Biological Efficacy

Positional and Electronic Effects of Alkyl Substituents

No research data is available that specifically investigates the positional and electronic effects of alkyl substituents on the benzene ring of 3-Amino-N,5-dimethylbenzene-1-sulfonamide derivatives. General principles of medicinal chemistry would suggest that altering the position or nature of the existing methyl group at the 5-position, or introducing additional alkyl groups, would influence the compound's lipophilicity, steric profile, and electronic distribution. These changes, in turn, would be expected to modulate its pharmacokinetic properties and binding affinity for potential biological targets. However, without experimental data, any predictions remain hypothetical.

Role of Sulfonamide Nitrogen Substitution in Modulating Activity

While the parent compound is substituted with a methyl group on the sulfonamide nitrogen, no studies have been found that explore the impact of varying this substituent in derivatives of this compound. For other classes of sulfonamides, substitution on the sulfonamide nitrogen is a key strategy for modulating potency, selectivity, and physicochemical properties. The size, electronics, and hydrogen bonding potential of this substituent can profoundly affect how the molecule interacts with its target protein.

Pharmacophore Elucidation and Design Principles for Enhanced Bioactivity

The elucidation of a specific pharmacophore for this compound derivatives is not possible without a set of active and inactive analogue compounds. Pharmacophore modeling relies on identifying the essential three-dimensional arrangement of chemical features required for biological activity. As no such data series is available for this specific compound, a pharmacophore model cannot be constructed, and therefore, no design principles for enhanced bioactivity can be derived.

Correlation between Structural Features and Specific Biological Targets

There is no published information correlating the specific structural features of this compound derivatives with any particular biological targets. While general sulfonamides are known to target enzymes like dihydropteroate (B1496061) synthase in bacteria or various carbonic anhydrase isoforms in humans, the specific target profile for this compound and its potential derivatives remains uninvestigated.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Routes for Scalability and Sustainability

Traditional synthesis of sulfonamides often involves hazardous reagents like sulfonyl chlorides and solvents that pose environmental concerns. researchgate.net Future research on 3-Amino-N,5-dimethylbenzene-1-sulfonamide should prioritize the development of scalable and sustainable synthetic methodologies. Modern green chemistry approaches offer a roadmap for this endeavor. tandfonline.com

Key strategies include:

Solvent-Free Mechanochemistry: This approach uses mechanical force to drive chemical reactions, eliminating the need for bulk solvents and often minimizing by-products. rsc.org A one-pot, solvent-free mechanochemical process has been demonstrated for sulfonamide synthesis, representing a promising route for the eco-friendly production of this compound. rsc.org

Catalytic and Novel Reagent Approaches: Research into novel catalysts, such as magnetite-immobilized nano-ruthenium, enables the direct coupling of alcohols and sulfonamides, producing only water as a byproduct. acs.org Another innovative strategy involves the one-pot synthesis from aromatic acids and amines, traditional amide coupling partners, to generate sulfonamides, bypassing prefunctionalization steps. acs.org Microwave-assisted synthesis directly from sulfonic acids also offers a path to significantly reduced reaction times and improved yields. organic-chemistry.org

| Sustainable Synthetic Strategy | Key Advantages | Potential Starting Materials for this compound | Reference |

|---|---|---|---|

| Mechanochemistry | Solvent-free, reduced waste, cost-effective | Disulfides, amines, solid oxidants | rsc.org |

| Aqueous Synthesis | Uses non-toxic water as solvent, simple product isolation | Sodium sulfinates, nitroarenes | researchgate.netrsc.org |

| Catalytic Coupling | High selectivity, produces water as the only side-product | Sulfonamides and alcohols | acs.org |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, high yields | Sulfonic acids, amines | organic-chemistry.org |

| Decarboxylative Halosulfonylation | Uses native acids and amines without prefunctionalization | Aromatic acids, amines | acs.org |

Identification of Additional Biological Targets and Pathways for this compound

The sulfonamide moiety is a "privileged scaffold" known to interact with a wide array of biological targets, leading to applications as antibacterial, anticancer, antiviral, and anti-inflammatory agents, among others. researchgate.netmdpi.comajchem-b.com The specific substitution pattern of this compound may confer novel biological activities that have yet to be discovered.

A crucial future direction is the comprehensive biological screening of this compound. This could involve:

Broad-Spectrum Phenotypic Screening: Testing the compound against diverse panels of human cancer cell lines, bacterial strains, and viral assays to identify potential therapeutic areas. nih.gov

Target-Based Screening: Given the known promiscuity of sulfonamides, this compound could be tested for inhibitory activity against well-established sulfonamide targets. These include enzymes like carbonic anhydrases, which are implicated in glaucoma and cancer, as well as kinases, proteases, and enzymes within metabolic pathways. nih.govtubitak.gov.tr For instance, certain sulfonamide derivatives are potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov

Multi-target Agent Exploration: The concept of polypharmacology, where a single molecule modulates multiple targets, is gaining traction for treating complex diseases. researchgate.net Sulfonamides are excellent candidates for developing multi-target agents. researchgate.netmdpi.com Future studies could investigate if this compound or its derivatives can simultaneously interact with multiple disease-relevant proteins, potentially offering improved efficacy.

Development of Advanced Computational Models for Predictive Biology and Materials Science

Computational biology and chemistry are indispensable tools for accelerating drug discovery and materials science research. numberanalytics.com Applying these methods to this compound can guide experimental efforts, save resources, and provide deep molecular insights.

Future computational research should focus on:

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Modeling: By analyzing a series of related sulfonamide derivatives, QSPR models can be built to predict physicochemical properties like lipophilicity, while QSAR models can forecast biological activity. nih.govnih.govnih.gov This allows for the virtual design of new derivatives of this compound with optimized properties before their synthesis.

Molecular Docking and Dynamics Simulations: These techniques can predict how this compound might bind to the active sites of various proteins. researchgate.netresearchgate.net By screening the compound in silico against libraries of protein structures, researchers can generate hypotheses about its potential biological targets, which can then be validated experimentally. mdpi.com

Density Functional Theory (DFT) Calculations: DFT methods can be used to study the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netmdpi.com This fundamental understanding is crucial for explaining observed biological activities and for designing molecules with enhanced interaction capabilities.

| Computational Method | Application for this compound | Potential Outcome | Reference |

|---|---|---|---|

| QSPR/QSAR | Predicting physicochemical properties and biological activity | Rational design of derivatives with improved drug-like properties | nih.govnih.gov |

| Molecular Docking | Virtual screening against protein target libraries | Hypothesis generation for potential biological targets | mdpi.comresearchgate.net |

| Molecular Dynamics | Simulating protein-ligand complex stability and interactions over time | Understanding binding affinity and mechanism | researchgate.net |

| Density Functional Theory (DFT) | Calculating electronic structure, reactivity, and spectral properties | Insight into molecular stability and interaction potential | researchgate.netmdpi.com |

Investigation of Multifunctional Hybrid Molecules Incorporating the Sulfonamide Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach to develop multifunctional agents that can modulate multiple disease targets. dergipark.org.tr The this compound structure is an ideal scaffold for such investigations.

Future work could explore the synthesis of hybrid molecules by covalently linking the sulfonamide core with other biologically active moieties. Examples of pharmacophores that could be combined include:

Benzothiazole: Known for a wide spectrum of pharmacological activities including anticancer and antimicrobial effects. dergipark.org.tr

Pyridine (B92270): A common heterocycle in anticancer drugs that can target various pathways, including kinase inhibition. nih.gov

Triazole: A pharmacophore known for antifungal and anti-Gram-positive activities. tandfonline.com

Benzimidazole: A scaffold present in molecules with potent carbonic anhydrase inhibitory effects and other pharmacological properties. nih.gov

By creating such hybrids, it may be possible to develop novel compounds with unique therapeutic profiles, potentially leading to drugs with enhanced potency or the ability to overcome drug resistance. tandfonline.com

Application in Chemical Probe Development for Biological System Interrogation

Chemical probes are small molecules used as tools to study biological systems, such as identifying protein targets or dissecting cellular pathways. nih.govyoutube.com this compound could serve as a starting point for the development of novel chemical probes.

This can be achieved by modifying the core structure to include:

A Reporter Tag: A fluorescent dye could be attached to the molecule to allow for visualization of its localization and interactions within cells using microscopy.

A Reactive Moiety: Incorporating a reactive group, such as a sulfonyl fluoride, can transform the molecule into a covalent probe. rsc.org Such probes can form stable bonds with their protein targets, facilitating target identification and validation through techniques like activity-based protein profiling. youtube.com

The development of chemical probes based on the this compound scaffold would provide powerful tools to elucidate its mechanism of action and discover new, druggable targets in cell biology. nih.gov

Q & A

Basic: How can the synthesis of 3-Amino-N,5-dimethylbenzene-1-sulfonamide be optimized for higher yields?

Methodological Answer:

The synthesis typically involves sulfonation and amidation reactions. Key steps include:

- Reagent Selection : Use triethylamine or pyridine as a base to neutralize HCl byproducts during sulfonamide formation .

- Temperature Control : Maintain reaction temperatures between 25–50°C to balance reaction rate and side-product formation .

- Purification : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) improves purity. For industrial-scale synthesis, continuous flow processes enhance reproducibility and yield .

Advanced: How can molecular docking studies elucidate the binding interactions of this compound with biological targets?

Methodological Answer:

- Software Tools : Use AutoDock Vina for docking simulations due to its improved scoring function and multithreading capabilities, which enhance accuracy and speed .

- Grid Parameterization : Define the binding site using X-ray crystallography or homology modeling data. Adjust grid dimensions to encompass active site residues.

- Validation : Compare docking poses with known co-crystallized ligands to assess predictive reliability. Perform binding energy calculations (ΔG) to prioritize high-affinity conformations .

Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) resolves impurities .

Advanced: How can Design of Experiments (DoE) improve reaction optimization for derivatives?

Methodological Answer:

- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, molar ratios, solvent polarity) .

- Response Surface Methodology (RSM) : Apply central composite designs to model non-linear relationships between factors (e.g., reaction time and yield) .

- Validation : Confirm optimized conditions with triplicate runs and statistical analysis (e.g., ANOVA) to ensure robustness .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., HRMS for molecular formula, N NMR for amine environments) to confirm assignments .

- Computational Aids : Compare experimental IR/NMR spectra with density functional theory (DFT)-predicted spectra using Gaussian or ORCA software .

- Crystallography : If crystals are obtainable, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Advanced: What methodologies assess the compound’s potential antimicrobial activity?

Methodological Answer:

- In Vitro Assays :

- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Mechanistic Studies : Fluorescence-based assays (e.g., SYTOX Green uptake) evaluate membrane disruption. Enzyme inhibition assays (e.g., dihydrofolate reductase) probe target specificity .

- In Silico ADMET : Predict pharmacokinetics (e.g., LogP, CYP450 interactions) using SwissADME or ADMETLab .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particulates .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How to investigate the environmental fate of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.